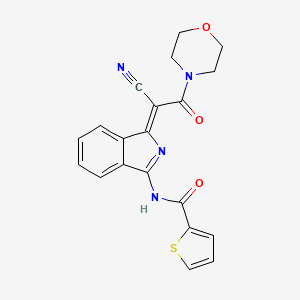

![molecular formula C16H13N3O5S B2970991 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzamide CAS No. 502912-90-5](/img/structure/B2970991.png)

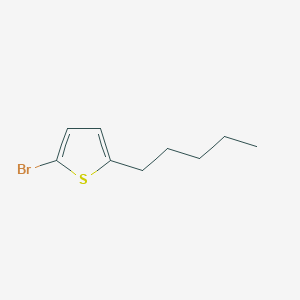

4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzamide, often studied for its multifaceted applications in scientific research, particularly chemistry and biology, is known for its complex molecular structure. This compound consists of a benzamide backbone with an acetamido group and an embedded benzo[d]isothiazol-2(3H)-yl moiety with a 1,1-dioxide substitution. Its unique configuration and reactive sites make it a compound of significant interest.

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesis of 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzamide generally involves multi-step organic synthesis. The process often starts with the synthesis of the benzo[d]isothiazol-2(3H)-one derivative, which is then subjected to sulfonylation to introduce the 1,1-dioxide group. The resultant intermediate undergoes further acylation and amide bond formation to achieve the final product. Typical conditions involve:

Reagents: Sulfonyl chlorides, acylating agents, amine sources

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

Catalysts: Base catalysts such as triethylamine

Industrial Production Methods

Industrial production leverages batch and continuous flow processes to enhance yield and purity. A common industrial approach might involve:

Large-scale sulfonylation: : Utilizing automated reactors for precise control over temperature and reagent addition.

Efficient purification: : Employing column chromatography and crystallization techniques to isolate the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzamide undergoes several types of chemical reactions including:

Oxidation: : Transformation of functional groups within its structure.

Reduction: : Modification of the 1,1-dioxide moiety under reductive conditions.

Substitution: : Nucleophilic substitution at reactive sites.

Common Reagents and Conditions

Typical reagents and conditions include:

Oxidizing Agents: : Potassium permanganate, Hydrogen peroxide

Reducing Agents: : Sodium borohydride, Lithium aluminum hydride

Substitution Conditions: : Mild bases like sodium hydroxide for nucleophilic attacks

Major Products

These reactions often result in derivatives with modified functional groups, potentially enhancing or altering biological activity and chemical properties.

Scientific Research Applications

4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzamide finds applications across various fields:

Chemistry: : Used as a building block in organic synthesis and material science.

Biology: : Investigated for its potential as an enzyme inhibitor.

Medicine: : Explored for its pharmaceutical properties, particularly in drug design and development.

Industry: : Utilized in the synthesis of specialized polymers and advanced materials.

Mechanism of Action

The compound's mechanism of action often involves interaction with specific molecular targets:

Molecular Targets: : Enzymes, receptors, and nucleic acids.

Pathways Involved: : Inhibition of enzymatic activity, alteration of receptor binding, modulation of gene expression.

Comparison with Similar Compounds

Comparing 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzamide with similar compounds highlights its uniqueness:

Similar Compounds: : Other benzo[d]isothiazol-3-yl derivatives, sulfonamide-based compounds.

Uniqueness: : Its specific 1,1-dioxide substitution and acetamido benzamide structure provide distinctive reactivity and biological properties.

Conclusion

This compound stands out in scientific research for its intricate structure, versatile reactivity, and broad applications. Understanding its preparation, reactions, and mechanism deepens our knowledge and drives innovation in multiple fields.

Properties

IUPAC Name |

4-[[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O5S/c17-15(21)10-5-7-11(8-6-10)18-14(20)9-19-16(22)12-3-1-2-4-13(12)25(19,23)24/h1-8H,9H2,(H2,17,21)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSUOJMXTNAGNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC=C(C=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-(tert-butyl)phenoxy)methyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2970912.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-[4-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2970913.png)

![N-(3,5-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2970915.png)

![4-fluoro-2-methyl-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide](/img/structure/B2970918.png)

![N-[(4-Chlorophenyl)methyl]-6-cyclopropylpyrimidine-4-carboxamide](/img/structure/B2970919.png)

![7-(4-fluorophenyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2970920.png)

![N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-iodobenzenesulfonamide](/img/structure/B2970927.png)